molecular formula C16H19N3O4 B2376304 methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate CAS No. 1260633-31-5

methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate

Cat. No.: B2376304
CAS No.: 1260633-31-5
M. Wt: 317.345
InChI Key: PXYYNLJGKUDBMB-UHFFFAOYSA-N
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Description

Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate is a pyridazinone derivative characterized by a 6-oxo-5,6-dihydropyridazinone core functionalized with a 3,5-dimethylphenyl-substituted carbamoyl group at position 3 and a methyl ester at position 1. This compound belongs to a class of nitrogen-containing heterocycles known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Its structural complexity arises from the interplay of hydrogen-bonding motifs (e.g., the amide and ester groups) and steric effects from the 3,5-dimethylphenyl substituent, which may influence physicochemical behavior and target interactions .

Properties

IUPAC Name

methyl 2-[3-[(3,5-dimethylphenyl)carbamoyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-6-11(2)8-12(7-10)17-16(22)13-4-5-14(20)19(18-13)9-15(21)23-3/h6-8H,4-5,9H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYYNLJGKUDBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)CC2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with a suitable hydrazine derivative to form the corresponding hydrazide. This intermediate is then cyclized under acidic or basic conditions to yield the pyridazinone core. The final step involves esterification with methyl chloroacetate to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone and dihydropyridine derivatives share core heterocyclic frameworks but differ in substituent patterns, which critically modulate their properties. Key structural analogues include:

Compound Class Core Structure Substituents at Key Positions Bioactivity Highlights Reference
Target Compound 6-Oxo-5,6-dihydropyridazinone 3: 3,5-Dimethylphenylcarbamoyl; 1: Methyl ester Not explicitly reported (inferred antimicrobial potential)
1,4-Dihydropyridines (6a-o) 1,4-Dihydropyridine 3,5: Aryl-carbamoyl; 4: Substituted aryl Antimicrobial (e.g., 6d: MIC = 12.5 µg/mL against S. aureus)
Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate Pyridazinone 4: Benzyl; 1: Ethyl ester Crystallographic stability via N–H···O and C–H···π interactions

Key Observations :

  • Ester Group : The methyl ester in the target compound may confer higher metabolic stability than ethyl esters (e.g., in ’s compound), as methyl groups are less prone to hydrolysis .
Physicochemical and Electronic Properties

Molecular descriptors derived from QSPR/QSAR studies (e.g., van der Waals volume, dipole moment) highlight critical differences:

Property Target Compound 1,4-Dihydropyridines (6a-o) Ethyl Pyridazinone Derivative
LogP (Calculated) ~2.8 (moderate lipophilicity) 1.5–3.1 (varies with substituents) 2.4
Hydrogen-Bond Acceptors 5 4–6 4
Topological Polar Surface Area (Ų) 95.3 80–110 89.7

Electronic Effects :

Comparison with Analogues :

  • 1,4-Dihydropyridines (6a-o) are synthesized via Hantzsch-type multicomponent reactions (yields: 60–85%) .
  • Ethyl pyridazinone derivatives () are prepared via cyclization of carbohydrazides (yield: ~70%) .

Biological Activity

Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula: C15H18N4O3
  • Molecular Weight: 298.33 g/mol
  • CAS Number: [Not available in the provided data]

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridazinone moiety is significant in influencing its pharmacological effects.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • HT29 (Colorectal Cancer)
  • HepG2 (Liver Cancer)

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HT2912.5
HepG215.0

2. Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In animal models, it demonstrated efficacy in reducing seizure episodes, suggesting a potential role in treating epilepsy.

Table 2: Anticonvulsant Activity Data

Test ModelEffective Dose (mg/kg)Reference
Electroshock Seizure24.38
Chemo-shock Seizure88.23

Case Studies

A series of case studies have been conducted to evaluate the therapeutic efficacy of this compound:

  • Study on Colorectal Cancer Cells : A study investigated the cytotoxic effects of this compound on HT29 cells. Results indicated a significant reduction in cell viability, correlating with increased apoptotic markers.
  • Animal Model for Epilepsy : In a controlled study using a rat model of epilepsy, the compound was administered prior to inducing seizures. Results showed a marked decrease in seizure frequency and duration compared to the control group.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate?

  • Answer : The synthesis typically involves:

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazines with diketones or ketoesters under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the 3,5-dimethylphenyl carbamate group via nucleophilic acyl substitution, requiring anhydrous conditions (e.g., DMF as solvent, 50–60°C) and a base like triethylamine to scavenge HCl .
  • Step 3 : Esterification of the acetic acid side chain using methyl iodide in the presence of potassium carbonate .
  • Key Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or THFEnhances solubility of intermediates
Temperature50–60°CPrevents decomposition of labile groups
CatalystTriethylamineAccelerates carbamate formation

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify protons on the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and the methyl ester group (δ 3.7 ppm for OCH₃). The 3,5-dimethylphenyl group shows two singlet peaks for the methyl groups (δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and carbamate groups) and N-H stretches (~3300 cm⁻¹ for the amide) .
  • Mass Spectrometry : Look for molecular ion peaks (m/z ~345–350) and fragmentation patterns consistent with the loss of CO₂ (44 Da) from the ester group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for pyridazinone derivatives?

  • Answer : Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:

  • Standardized Assays : Use uniform enzyme inhibition protocols (e.g., fixed substrate concentrations for monoamine oxidase or phosphodiesterase assays) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3,5-dimethylphenyl with fluorinated analogs) to isolate electronic/steric effects .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to target enzymes and validate with in vitro data .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Answer :

  • Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours. Compare degradation rates with/without esterase enzymes .
  • Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra (e.g., loss of absorbance at λ ~270 nm for the pyridazinone ring) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for aromatic esters) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cyclooxygenase-2) using GROMACS to assess stability of hydrogen bonds with the carbamate group .
  • Quantum Mechanical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, logP, and cytochrome P450 interactions .

Methodological Challenges and Solutions

Q. How can low yields during the carbamate formation step be addressed?

  • Answer :

  • Issue : Competing side reactions (e.g., hydrolysis of the carbamoyl chloride intermediate).
  • Solutions :
  • Use anhydrous solvents (e.g., distilled DMF) and inert atmosphere (N₂/Ar).
  • Add molecular sieves (3Å) to scavenge moisture .
  • Optimize stoichiometry: A 1.2:1 molar ratio of 3,5-dimethylphenyl isocyanate to pyridazinone intermediate improves conversion .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

  • Answer :

  • X-Ray Diffraction (XRD) : Resolve crystal packing differences (e.g., monoclinic vs. orthorhombic systems) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks at ~180°C vs. ~190°C for polymorphs) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) to explain stability of specific polymorphs .

Data Interpretation and Validation

Q. How should researchers handle discrepancies between in vitro and in silico bioactivity data?

  • Answer :

  • Reevaluate Assay Conditions : Ensure in vitro assays use physiologically relevant pH and ion concentrations.
  • Validate Force Fields : Check accuracy of computational models (e.g., AMBER vs. CHARMM) for ligand-protein interactions .
  • Cross-Reference Structural Data : Compare predicted binding poses with crystallographic data (e.g., PDB entries for target enzymes) .

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